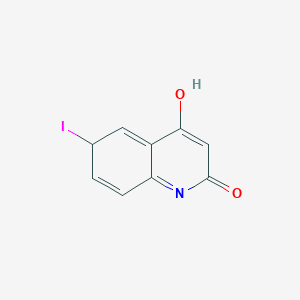

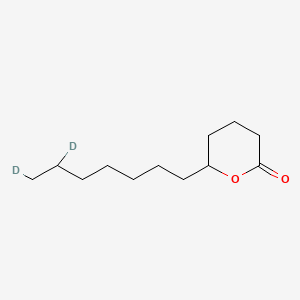

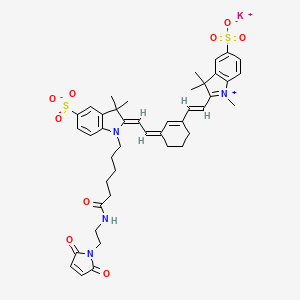

![molecular formula C33H42F3N5O3 B12366636 N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide CAS No. 2392970-97-5](/img/structure/B12366636.png)

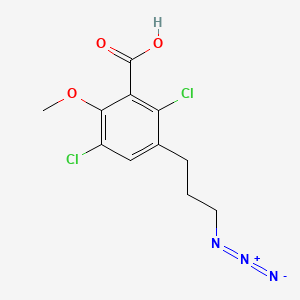

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CRN04894 is a novel, potent, and selective antagonist for adrenocorticotropic hormone (ACTH) acting at the melanocortin 2 receptor (MC2R). It is currently under development for the treatment of diseases of ACTH excess, such as Cushing’s disease, congenital adrenal hyperplasia, and ectopic ACTH-secreting tumors .

Preparation Methods

The synthesis of CRN04894 involves multiple steps, including the preparation of tert-butyl ®-4-(2-cyano-4-(trifluoromethyl)phenyl)-3-ethylpiperazine-1-carboxylate, followed by the preparation of ®-2-(2-ethylpiperazin-1-yl)-5-(trifluoromethyl)benzonitrile, and finally the preparation of {®-4-[2-(aminomethyl)-4-(trifluoromethyl)phenyl]-3-ethyl-1-piperazinyl}[2-chloro-4-(trifluoromethyl)phenyl]methanone . The reaction conditions involve the use of solvents like dimethylformamide (DMF) and dichloromethane (DCM), and reagents such as diisopropylethylamine (DIEA) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) .

Chemical Reactions Analysis

CRN04894 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4).

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like HATU and DIEA.

Scientific Research Applications

CRN04894 has several scientific research applications:

Chemistry: It is used as a tool compound to study the effects of ACTH antagonism.

Biology: CRN04894 is employed in biological studies to understand the role of ACTH in various physiological processes.

Medicine: The compound is being developed as a therapeutic agent for conditions of ACTH excess, such as Cushing’s disease and congenital adrenal hyperplasia

Mechanism of Action

CRN04894 exerts its effects by competitively binding to the melanocortin 2 receptor (MC2R), thereby blocking the action of ACTH. This inhibition prevents the downstream synthesis and over-secretion of cortisol by the adrenal glands, which is crucial in conditions like Cushing’s disease and congenital adrenal hyperplasia .

Comparison with Similar Compounds

CRN04894 is unique compared to other ACTH antagonists due to its oral bioavailability and high selectivity for MC2R. Similar compounds include:

Paltusotine: Another compound developed by Crinetics for endocrine disorders.

CRN04777: A related compound with similar pharmacological properties

CRN04894 stands out due to its potent and selective antagonism of ACTH, making it a promising candidate for treating diseases of ACTH excess .

Properties

CAS No. |

2392970-97-5 |

|---|---|

Molecular Formula |

C33H42F3N5O3 |

Molecular Weight |

613.7 g/mol |

IUPAC Name |

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C33H42F3N5O3/c1-3-23-20-40(31(43)32(14-7-15-32)33(34,35)36)18-19-41(23)27-11-10-25(24-8-5-6-9-28(24)44-4-2)37-29(27)30(42)38-26-21-39-16-12-22(26)13-17-39/h5-6,8-11,22-23,26H,3-4,7,12-21H2,1-2H3,(H,38,42)/t23-,26-/m1/s1 |

InChI Key |

QJRFBKYETDVAJQ-ZEQKJWHPSA-N |

Isomeric SMILES |

CC[C@@H]1CN(CCN1C2=C(N=C(C=C2)C3=CC=CC=C3OCC)C(=O)N[C@@H]4CN5CCC4CC5)C(=O)C6(CCC6)C(F)(F)F |

Canonical SMILES |

CCC1CN(CCN1C2=C(N=C(C=C2)C3=CC=CC=C3OCC)C(=O)NC4CN5CCC4CC5)C(=O)C6(CCC6)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

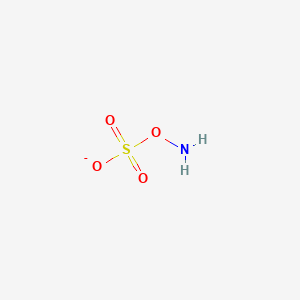

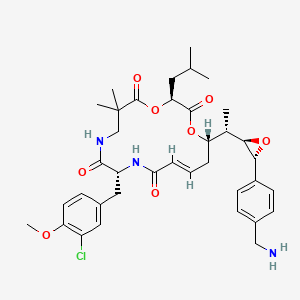

![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)